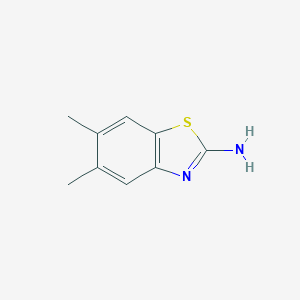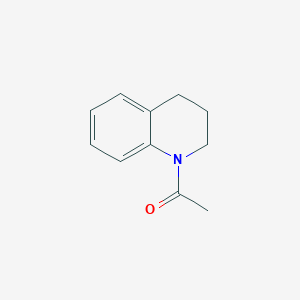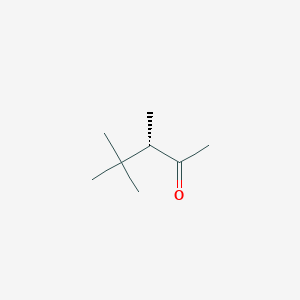![molecular formula C14H17N B160340 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine CAS No. 130407-16-8](/img/structure/B160340.png)
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine, also known as MPTP, is a chemical compound that has been widely used in scientific research to study Parkinson's disease. MPTP is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to the development of Parkinson's disease-like symptoms in animal models.
Mecanismo De Acción
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine is converted to 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of dopaminergic neurons in the substantia nigra.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to the development of Parkinson's disease-like symptoms in animal models. This includes tremors, rigidity, and bradykinesia. 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine also causes mitochondrial dysfunction and oxidative stress, which can lead to neuroinflammation and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine has been widely used as a research tool to study Parkinson's disease. Its advantages include its ability to selectively damage dopaminergic neurons in the substantia nigra, its reproducibility in animal models, and its ability to mimic the symptoms of Parkinson's disease. However, its limitations include its toxicity, which can be harmful to researchers if proper safety precautions are not taken, and its selectivity, which may not accurately reflect the complex mechanisms of Parkinson's disease in humans.
Direcciones Futuras
There are several future directions for 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine research. One area of focus is the development of new therapeutic agents for Parkinson's disease based on the mechanisms of 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine-induced neurotoxicity. Another area of focus is the development of new animal models that more accurately reflect the complex mechanisms of Parkinson's disease in humans. Additionally, there is ongoing research into the role of oxidative stress, mitochondrial dysfunction, and neuroinflammation in the development of Parkinson's disease, which may lead to new therapeutic targets for the disease.
Métodos De Síntesis
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine can be synthesized through a multi-step process involving the reaction of 1-methyl-4-piperidone with paraformaldehyde, followed by reduction with sodium borohydride and then reaction with benzaldehyde. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Aplicaciones Científicas De Investigación
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine has been widely used as a research tool to study Parkinson's disease. It selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to the development of Parkinson's disease-like symptoms in animal models. 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine has been used to study the mechanisms of Parkinson's disease, including the role of oxidative stress, mitochondrial dysfunction, and neuroinflammation. 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine has also been used to test potential therapeutic agents for Parkinson's disease.
Propiedades
Número CAS |
130407-16-8 |
|---|---|
Nombre del producto |
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine |
Fórmula molecular |
C14H17N |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
1-methyl-4-[(E)-2-phenylethenyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C14H17N/c1-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3/b8-7+ |
Clave InChI |
WBLDYTNCGQNPAO-BQYQJAHWSA-N |
SMILES isomérico |
CN1CCC(=CC1)/C=C/C2=CC=CC=C2 |
SMILES |
CN1CCC(=CC1)C=CC2=CC=CC=C2 |
SMILES canónico |
CN1CCC(=CC1)C=CC2=CC=CC=C2 |
Sinónimos |
1-methyl-1,2,3,6-tetrahydrostilbazole 1-MTHS 1-MTHSZ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



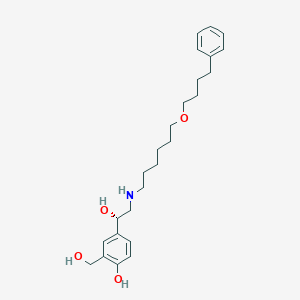
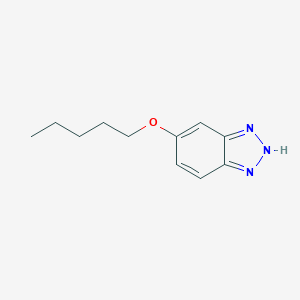
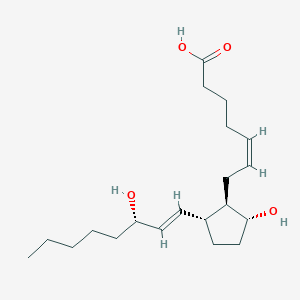


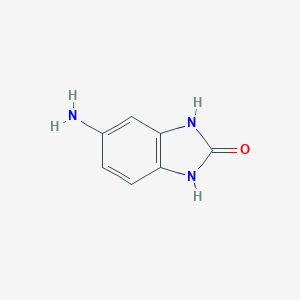
![7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B160277.png)
